

In-Depth Technical Guide: Certificate of Analysis for ABT-737-d8

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Compound of Interest

Compound Name: ABT-737-d8

Cat. No.: B565181

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **ABT-737-d8**, a deuterated analog of the potent Bcl-2 family inhibitor, ABT-737. Understanding the quality control and analytical specifications of this research compound is critical for its effective application in preclinical and developmental studies. **ABT-737-d8** is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.

Core Compound Information

ABT-737-d8 is the deuterium-labeled version of ABT-737. ABT-737 itself is a BH3 mimetic that potently inhibits Bcl-2, Bcl-xL, and Bcl-w, inducing apoptosis. The deuteration of ABT-737 to create **ABT-737-d8** can potentially alter its pharmacokinetic and metabolic profile, a subject of interest in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for **ABT-737-d8**, compiled from publicly available information from various suppliers.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C42H37D8CIN6O5S2	United States Biological[1]
Molecular Weight	821.48 g/mol	United States Biological[1]
CAS Number	1217686-68-4	MedchemExpress, United States Biological[1][2]
Appearance	Yellow to orange solid powder	InvivoChem[3]
Melting Point	152-154°C	InvivoChem[3]

Table 2: Analytical Test Results

Test	Specification	Result	Source
Purity (by HPLC)	≥98%	99.11%	MedchemExpress[2]
Identity (by ¹ H-NMR)	Conforms to structure	Conforms	MedchemExpress[2]
Identity (by LC-MS)	Conforms to structure and mass	Conforms	MedchemExpress[2]

Experimental Protocols

The following are representative experimental protocols for the key analytical methods used to generate the data in a Certificate of Analysis for a compound like **ABT-737-d8**. These are generalized methods and may not reflect the exact procedures of a specific manufacturer.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.

- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-18.1 min: 90% to 10% B
 - 18.1-25 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or Acetonitrile) to a final concentration of approximately 1 mg/mL.
- Analysis: The retention time of the main peak is recorded, and the area percentage of all peaks is calculated to determine the purity.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), chosen for optimal sample solubility.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- Analysis: The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction). The chemical shifts, splitting patterns, and integrations of the proton signals are compared against the expected structure of **ABT-737-d8** to confirm its identity. The absence of signals corresponding to the deuterated positions confirms isotopic labeling.

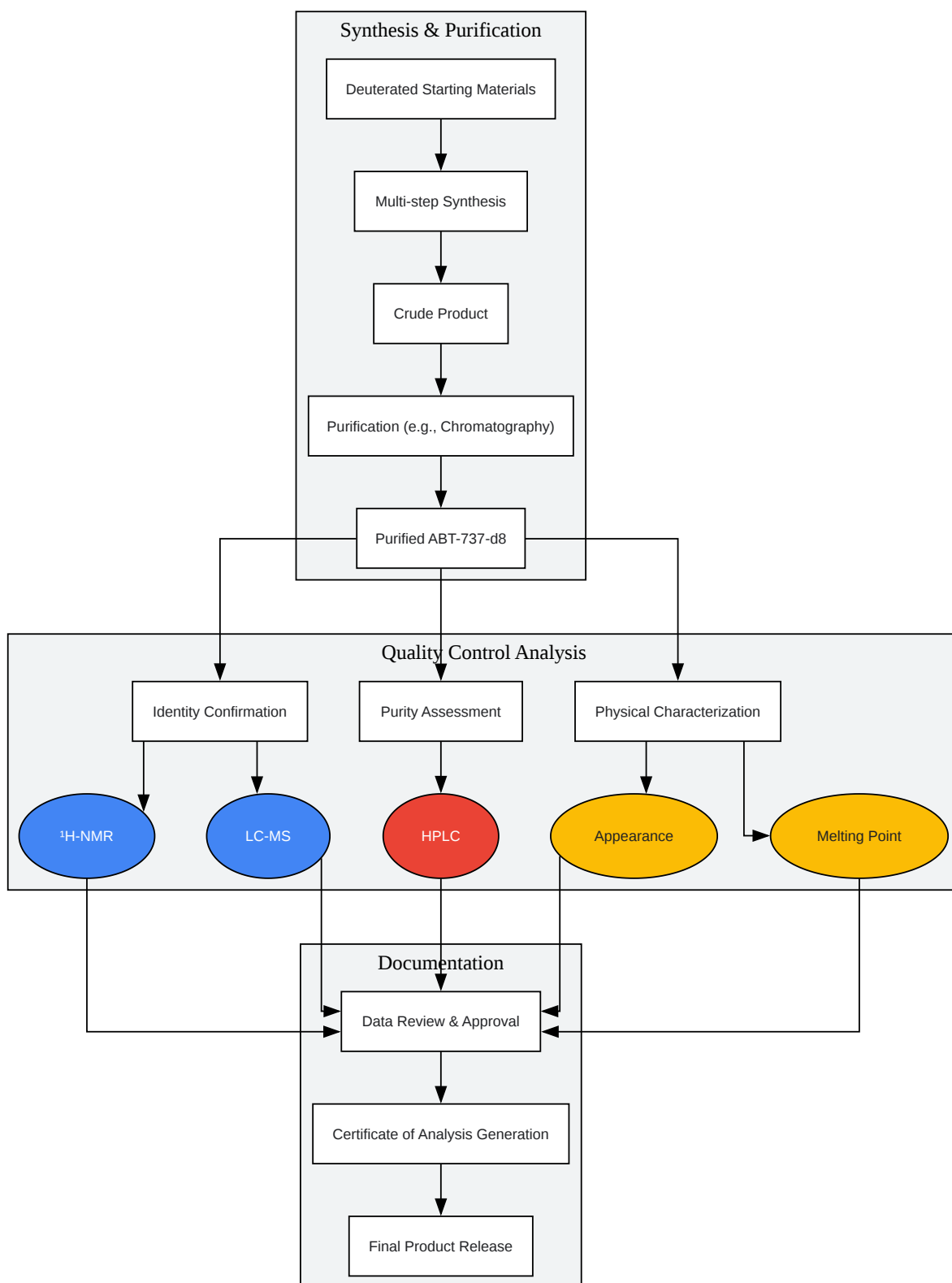
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Mass Verification

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
- LC Method: A rapid LC gradient similar to the HPLC purity method can be used to separate the analyte from any potential impurities before it enters the mass spectrometer.
- Mass Spectrometer Settings:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: m/z 100-1000.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V.
 - Source Temperature: 120-150 °C.
 - Desolvation Temperature: 350-450 °C.

- Analysis: The mass spectrum is analyzed for the presence of the molecular ion ($[M+H]^+$) corresponding to the calculated exact mass of **ABT-737-d8**. The isotopic pattern can also be examined to confirm the elemental composition.

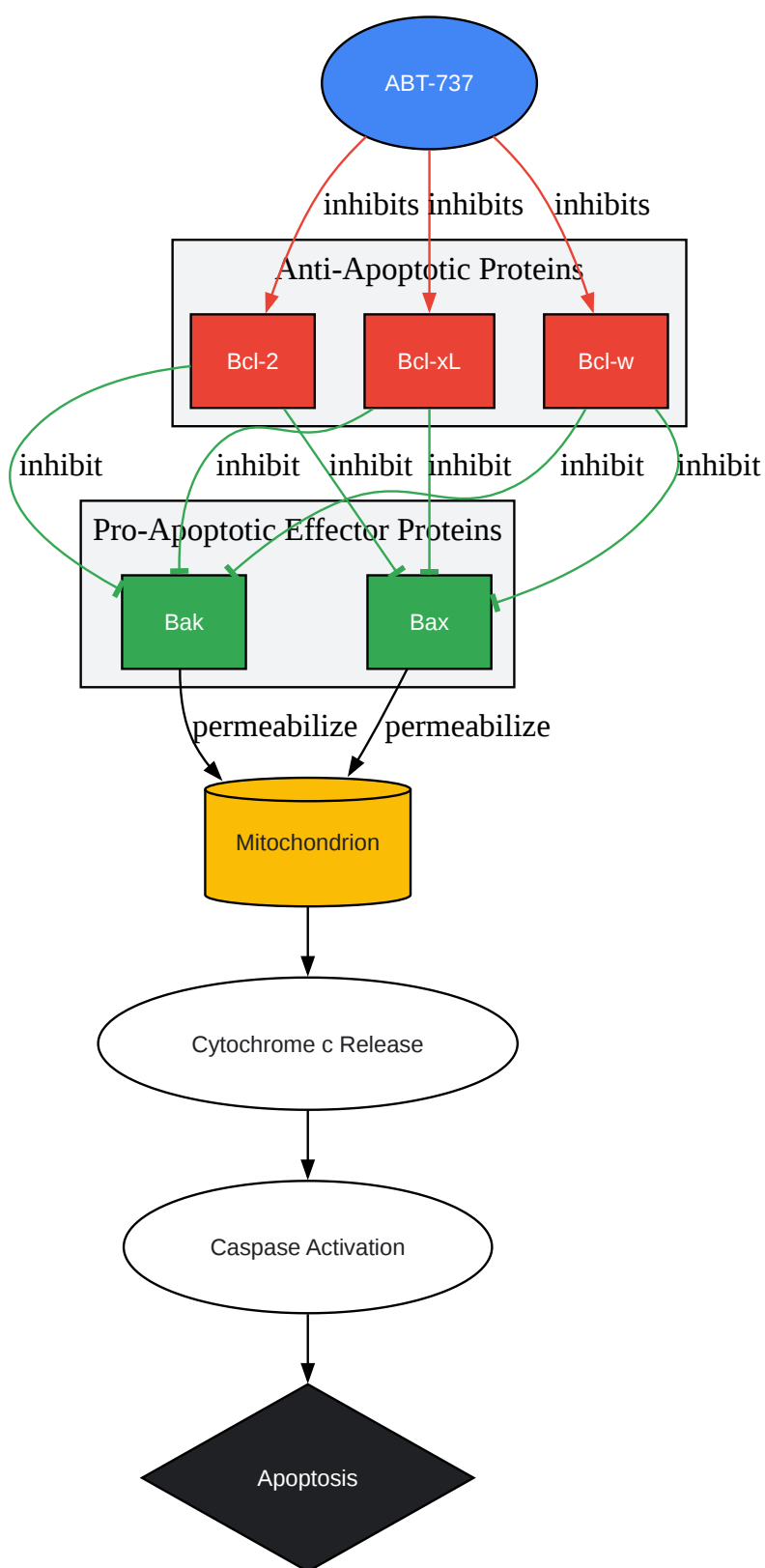
Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the analysis and mechanism of action of ABT-737.



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*Certificate of Analysis Workflow for **ABT-737-d8**.*



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Simplified Signaling Pathway of ABT-737.

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References

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- 3. ABT-737 | Bcl-2 inhibitor | Bcl-xL inhibitor | Bcl-w inhibitor | CAS 852808-04-9 | Buy ABT-737 from Supplier InvivoChem [invivochem.com]
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